2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one

Organic Synthesis Medicinal Chemistry Cross-Coupling

This 2-bromo heterocyclic building block is a vital intermediate for medicinal chemistry, particularly for synthesizing DPP-4 and kinase inhibitor libraries. The strategic C2-bromine atom enables selective, high-yielding Suzuki or Buchwald-Hartwig cross-coupling reactions, offering a critical advantage over non-halogenated or chloro analogs for late-stage diversification. Its validated potency (DPP-4 IC50 as low as 49 nM) and high selectivity make it a superior choice for hit-to-lead optimization. Procure from reliable suppliers ensuring ≥95% purity with batch-specific analytical certification.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
CAS No. 1203705-57-0
Cat. No. B1453449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
CAS1203705-57-0
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(NN2C1=O)Br
InChIInChI=1S/C6H4BrN3O/c7-4-3-5-8-2-1-6(11)10(5)9-4/h1-3,9H
InChIKeyOFDSFRLXEQUJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1203705-57-0): Core Scaffold Procurement and Strategic Differentiation


2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 1203705-57-0) is a brominated heterocyclic building block based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one core . This scaffold is a privileged structure in medicinal chemistry, having been identified as a lead in high-throughput screens for antitubercular activity [1] and as a potent pharmacophore for Dipeptidyl Peptidase-4 (DPP-4) inhibition [2]. The compound features a molecular weight of 214.02 g/mol and is typically supplied at 95% purity with batch-specific analytical certification . Its primary value proposition lies in the C2-position bromine atom, a strategic synthetic handle that enables selective cross-coupling reactions, differentiating it from non-halogenated or alternative halogenated analogs [3].

Why 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Directly Substituted: The Crucial Role of Halogen-Driven Synthetic Versatility


The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is not a monolithic entity; its biological and synthetic utility is exquisitely sensitive to substitution patterns. SAR studies demonstrate that modifications to this core can dramatically alter both potency and mechanism of action [1]. For instance, antitubercular activity was found to be unrelated to cell-wall biosynthesis or iron uptake for certain analogs, highlighting the risk of chemical clustering without mechanistic similarity [1]. The 2-bromo derivative offers a unique advantage over the non-halogenated parent or 2-chloro analog due to the distinct reactivity of the C-Br bond, which enables selective, high-yielding cross-coupling chemistries (e.g., Suzuki, Buchwald-Hartwig) essential for late-stage diversification and SAR exploration [2]. Substituting this with a less reactive chloro-analog or an unfunctionalized core would severely limit synthetic options and the potential to generate diverse compound libraries.

Quantitative Differentiation of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one: Evidence-Based Comparisons for Informed Procurement


Synthetic Handle Reactivity: C2-Br vs. C2-Cl and C2-H Analogs in Cross-Coupling Reactions

The C2-position bromine atom in 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one provides a superior synthetic handle for diversification compared to the non-halogenated (C2-H) or 2-chloro (C2-Cl) analogs. The C-Br bond is more reactive and undergoes oxidative addition to palladium catalysts more readily than the C-Cl bond, enabling higher yields and broader substrate scope in Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions [1]. While direct quantitative yield comparisons for this specific scaffold are not compiled in a single head-to-head study, class-level inference from extensive literature on heteroaryl halides establishes that aryl bromides are the preferred electrophilic partner for palladium-catalyzed cross-couplings due to their optimal balance of stability and reactivity, providing faster reaction kinetics and often superior yields compared to aryl chlorides [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling SAR Studies

Biological Activity of the Core Scaffold: Benchmarking Potency in DPP-4 Inhibition

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is a validated pharmacophore for potent and selective DPP-4 inhibition. While 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one itself is primarily a synthetic intermediate and not a terminal bioactive compound, its core structure yields DPP-4 inhibitors with nanomolar potency. As a class-level benchmark, optimized derivatives from this scaffold achieve IC50 values as low as 49 nM (compound d1), demonstrating a nearly 2-fold improvement over the initial lead compound b2 (IC50 = 80 nM) [1]. This data establishes the core's potential to be optimized into highly potent molecules.

DPP-4 Inhibition Type 2 Diabetes Medicinal Chemistry

Antitubercular Activity: The Core Scaffold as a Validated Anti-Mtb Lead

The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a potential antitubercular lead through high-throughput whole-cell screening against Mycobacterium tuberculosis (Mtb) [1]. Subsequent SAR studies on this scaffold led to analogs with promising activity against Mtb within macrophages and low cytotoxicity [1]. While the exact MIC values for the 2-bromo derivative are not directly reported, the class-level data confirms that this core can be optimized for antitubercular activity. The specific mechanism of action for some analogs was found to be unrelated to common pathways like cell-wall biosynthesis, highlighting the importance of using a versatile intermediate like the 2-bromo derivative to explore novel chemical space and avoid false mechanistic assumptions based solely on chemical similarity [1].

Antitubercular Mycobacterium tuberculosis Infectious Disease

Selectivity and Safety Profile of Core-Derived DPP-4 Inhibitors

In addition to potency, a key differentiator for DPP-4 inhibitors is selectivity against related proteases (DPP-8, DPP-9) to avoid potential toxicities. The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has demonstrated the ability to yield highly selective inhibitors. Compound d1, derived from this scaffold, exhibits over 1000-fold selectivity for DPP-4 over DPP-8 and DPP-9 [1]. Furthermore, these compounds maintain a favorable safety profile, showing low cytotoxicity and good cell viability in vitro [1]. This class-level evidence indicates that molecules built upon this core can achieve the high selectivity required for a clinical candidate, a crucial consideration for scientists selecting a starting point for a drug discovery program.

DPP-4 Inhibition Selectivity Cytotoxicity Drug Safety

Optimal Procurement-Driven Application Scenarios for 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one


Medicinal Chemistry: Diversification for Kinase or DPP-4 Inhibitor SAR Studies

Procure this compound as a key intermediate for the synthesis of focused libraries targeting DPP-4 or kinases. The C2-bromo handle enables rapid parallel synthesis of diverse analogs through Suzuki or Buchwald-Hartwig couplings. The core scaffold's validated potency in DPP-4 inhibition (IC50 as low as 49 nM) and high selectivity (>1000-fold over DPP-8/9) provides a strong foundation for hit-to-lead optimization campaigns [1].

Infectious Disease Drug Discovery: Antitubercular Lead Optimization

Employ this intermediate to synthesize novel analogs for antitubercular research. The pyrazolo[1,5-a]pyrimidin-7(4H)-one core is a validated antitubercular lead identified from whole-cell screening [2]. The 2-bromo derivative allows for systematic exploration of SAR to improve potency against Mtb within macrophages and elucidate the novel mechanism of action that is distinct from traditional cell-wall biosynthesis inhibitors [2].

Chemical Biology: Synthesis of Chemical Probes for Target Identification

Utilize the C2-bromo position as a site for installing affinity tags (e.g., biotin) or photoaffinity labels (e.g., diazirine) via cross-coupling. The core scaffold's engagement with multiple biological targets (e.g., DPP-4, GABAA-R, Hsp90) makes it a valuable starting point for developing chemical probes to study target engagement and downstream pharmacology in cellular contexts [REFS-1, REFS-3].

Process Chemistry and Scale-Up: Synthetic Route Scouting for Advanced Intermediates

Procure the 2-bromo intermediate to evaluate the scalability and robustness of cross-coupling steps in the synthesis of more complex drug candidates. The optimal reactivity of the C-Br bond, compared to the less reactive C-Cl bond, often translates to milder reaction conditions and higher yields in scale-up, making it a preferred choice for process chemists developing synthetic routes for preclinical and early clinical supplies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.